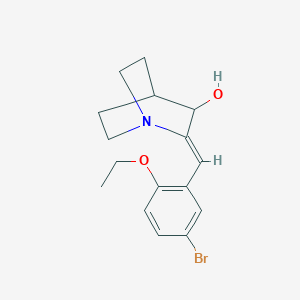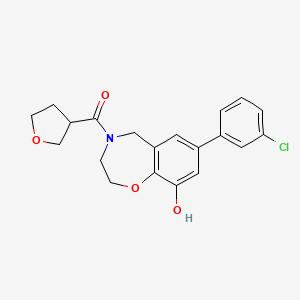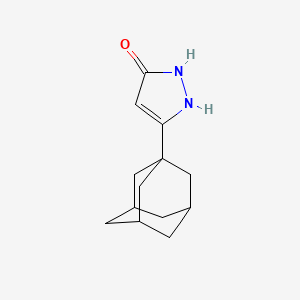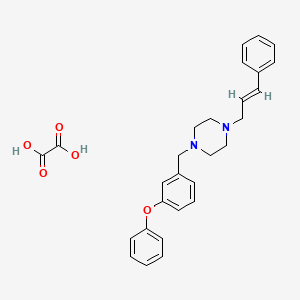
2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-ethoxybenzylidene)quinuclidin-3-ol is a chemical compound studied for its molecular structure and chemical properties. It belongs to the class of quinuclidine derivatives.
Synthesis Analysis
Quinuclidine derivatives, such as this compound, are synthesized using various methods. For example, one method involves the reaction of quinuclidine with different reagents, leading to the formation of substituted quinuclidine compounds (Santini et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds often features a trans conformation around the double bond, with the quinuclidine and phenyl moieties showing deformations in their geometric and conformational parameters (Santini et al., 1994; Santini et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving these compounds include interactions with various reagents and catalysts, leading to the formation of new derivatives or adducts. The nature of substituents and the structure of the compound significantly influence its reactivity (Baul et al., 2006).
Physical Properties Analysis
Physical properties, such as crystal structure and melting points, are analyzed using techniques like X-ray diffraction and NMR spectroscopy. These properties vary depending on the specific substituents and the overall molecular structure (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and solubility, are influenced by the compound's molecular structure. Intramolecular interactions, such as hydrogen bonding and steric effects, play a crucial role in determining these properties (Vorob'eva et al., 1983; Loudon & Koshland, 1970).
Wissenschaftliche Forschungsanwendungen
Biocatalytic Preparation of Chiral Quinuclidin-3-ols
A study by Primožič et al. (2011) explored the biocatalytic method for the production of chiral quinuclidin-3-ols, which are critical intermediates in synthesizing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst for the kinetic resolution of enantiomers, demonstrating the potential of derivatives like 2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol in producing optically active compounds for pharmaceutical applications (Primožič, Bolant, Ramić, & Tomić, 2011).
Synthesis and Catalytic Performance
Ebrahimipour et al. (2018) synthesized a novel mixed-ligand Cu(II) Schiff base complex, showcasing its catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study indicates the significance of Schiff base derivatives in catalyzing electrophilic reactions, which are crucial in organic synthesis and potentially pharmaceutical manufacturing (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Eigenschaften
IUPAC Name |
(2Z)-2-[(5-bromo-2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-15-4-3-13(17)9-12(15)10-14-16(19)11-5-7-18(14)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNNAQSGMMXMKO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)